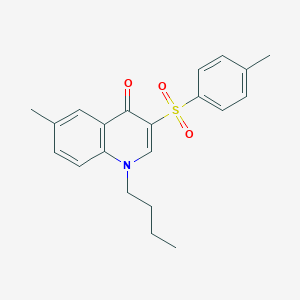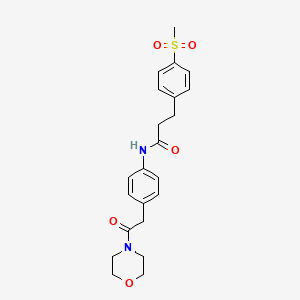
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases involving aberrant gene expression.
Applications De Recherche Scientifique
Antimicrobial Properties
Research on compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide reveals antimicrobial potential. For instance, a study found that 4-(Phenylsulfonyl) morpholine exhibits antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains of bacteria and fungi. The combination of this compound with antibiotics showed enhanced efficacy against resistant strains, highlighting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).
Neuroprotective Effects
Another area of research indicates the neuroprotective effects of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide. A study demonstrated the effectiveness of a PARP inhibitor, closely related in structure, in reducing cell death in a model of oxidative stress in vitro and significantly decreasing cerebral damage and neurological deficits in an in vivo model of ischemic stroke (Kamanaka et al., 2004).
Antiviral Activity
Sulfonamide derivatives, including structures similar to the compound , have been studied for their antiviral properties. A particular study focused on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential for antiviral drug development (Che et al., 2015).
Enzyme Inhibition
The enzyme inhibitory activity of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is another significant area of application. Research into sulfonamide derivatives has revealed their potential as inhibitors of phospholipase A2, an enzyme involved in various inflammatory processes. This suggests their use in developing treatments for conditions associated with inflammation (Oinuma et al., 1991).
Drug Metabolism Studies
Compounds with sulfonamide groups have been utilized in drug metabolism studies to understand the pharmacokinetic properties of drugs. An example is the use of biaryl-bis-sulfonamide derivatives in investigating the metabolism of AMPA receptor potentiators, providing insights into the biotransformation of these compounds in preclinical species (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLSVFGQDPLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
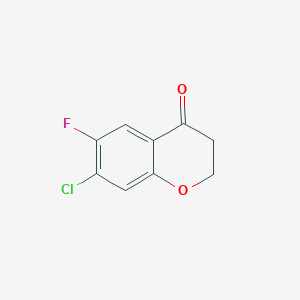

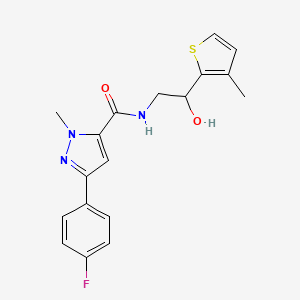


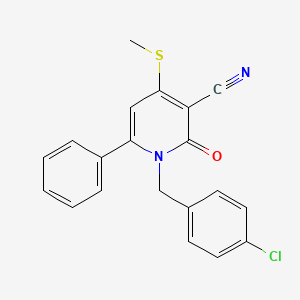
![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)

![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2568531.png)
![2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2568534.png)
